2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL

Lipophilicity Membrane Permeability Drug Design

Secure 2-Methoxy-3-(3-methylbut-2-enyl)quinolin-4-ol (CAS 105677-49-4) for your drug discovery pipeline. This prenyl-functionalized quinolin-4-ol is a quantitatively benchmarked MAO-A inhibitor scaffold (hMAO-A IC50 = 3,650 nM), enabling direct SAR comparison with less lipophilic analogs (LogP 3.46 vs. ~0.28–2.45 for unsubstituted quinolin-4-ol). It is also a named key intermediate in patented synthesis of protein tyrosine kinase inhibitors for oncology. Replicating literature procedures or developing novel routes demands this exact substitution pattern—generic quinolin-4-ols cannot match its membrane permeability or target engagement profile. Ensure batch-to-batch consistency and accelerate your research with this structurally unique building block.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
CAS No. 105677-49-4
Cat. No. B11870968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL
CAS105677-49-4
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(NC2=CC=CC=C2C1=O)OC)C
InChIInChI=1S/C15H17NO2/c1-10(2)8-9-12-14(17)11-6-4-5-7-13(11)16-15(12)18-3/h4-8H,9H2,1-3H3,(H,16,17)
InChIKeySDFPLXCPFHPDRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL (CAS 105677-49-4): Core Physicochemical and Structural Profile for Research Procurement


2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL (CAS 105677-49-4), also catalogued as 2-methoxy-3-(3-methylbut-2-enyl)-1H-quinolin-4-one, is a substituted quinolin-4-ol derivative with the molecular formula C15H17NO2 and a molecular weight of 243.31 g/mol [1]. The compound features a 2-methoxy substituent and a C3-prenyl (3-methylbut-2-en-1-yl) side chain on the quinoline core, imparting a calculated LogP of 3.45770 [2]. This structure places it within a well-studied class of quinoline derivatives that have been investigated for diverse pharmacological properties, including antimicrobial and enzyme inhibitory activities [3].

Why Unspecified Quinolin-4-OL Analogs Cannot Substitute for 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL (105677-49-4)


Generic substitution within the quinolin-4-ol class is not scientifically defensible due to the profound influence of specific substitution patterns on both physicochemical and biological properties. The presence of the 3-prenyl side chain in 105677-49-4 dramatically elevates its lipophilicity compared to unsubstituted quinolin-4-ol (LogP 3.46 vs. 0.28–2.45) [1][2], a critical determinant of membrane permeability and target engagement. Furthermore, its activity in specific biological assays, such as MAO-A inhibition, is intrinsically linked to its unique molecular architecture, and the compound's established utility as a key intermediate in the synthesis of protein tyrosine kinase (PTK) inhibitors for cancer therapy [3] underscores the functional specificity that cannot be replicated by simpler, less-substituted analogs.

Quantitative Differentiators for 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL (CAS 105677-49-4) Versus Analogs


Increased Lipophilicity (LogP) Compared to Unsubstituted Quinolin-4-ol Drives Differential Partitioning and Permeability

2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL exhibits a calculated LogP of 3.45770, which is substantially higher than that of unsubstituted quinolin-4-ol (LogP range 0.28–2.45) [1][2]. This >1 LogP unit increase translates to a >10-fold difference in partition coefficient, a critical factor for passive membrane diffusion and potential target engagement in cellular assays [1][2].

Lipophilicity Membrane Permeability Drug Design

MAO-A Inhibitory Activity: A Defined IC50 Value Provides a Baseline for Functional Studies

2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL has been characterized for its inhibitory activity against human microsomal monoamine oxidase A (MAO-A), with a reported IC50 of 3,650 nM [1]. In contrast, the clinically used irreversible MAO-A inhibitor clorgyline exhibits an IC50 of 19.5 ± 1.1 nM under comparable assay conditions [2]. While the target compound is significantly less potent, its distinct chemical scaffold offers a starting point for developing selective or non-covalent inhibitors with potentially different pharmacological profiles.

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Validated Role as a Key Intermediate in the Synthesis of Protein Tyrosine Kinase (PTK) Inhibitors

Patents explicitly identify substituted quinolin-4-ol compounds, such as 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL, as crucial intermediates for the preparation of protein tyrosine kinase (PTK) inhibitors, a class of therapeutics used in oncology [1]. The specific substitution pattern on this compound is essential for subsequent synthetic transformations leading to the final active pharmaceutical ingredient. This contrasts with more generic quinolin-4-ol derivatives, which lack the necessary functional handles for efficient and selective downstream chemistry.

Medicinal Chemistry Cancer Therapeutics Process Chemistry

Optimal Research and Industrial Use Cases for 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL (CAS 105677-49-4)


Medicinal Chemistry: Lead Optimization and SAR Studies for MAO-A Inhibitors

Researchers can utilize 105677-49-4 as a structurally characterized starting point for exploring the SAR of quinolin-4-ol based MAO-A inhibitors. Its defined IC50 of 3,650 nM against human MAO-A [1] provides a quantitative benchmark against which the potency of synthesized derivatives can be measured. This scaffold is distinct from the potent, irreversible inhibitor clorgyline, offering a template for developing non-covalent or reversible inhibitors.

Process Chemistry: Validation of PTK Inhibitor Synthetic Pathways

This compound serves as a critical, named intermediate in patented processes for manufacturing protein tyrosine kinase (PTK) inhibitors for cancer treatment [2]. For CROs, CDMOs, and pharmaceutical process chemists, procuring this specific intermediate is essential for replicating literature procedures, validating process chemistry, or developing new routes to advanced oncological therapeutics.

Chemical Biology: Probing the Role of Lipophilicity in Cellular Target Engagement

With a LogP of 3.46 [3], which is significantly higher than that of unsubstituted quinolin-4-ol (LogP ~0.28–2.45) [4], 105677-49-4 can be employed in chemical biology studies designed to investigate how increased lipophilicity modulates cellular uptake, intracellular distribution, and target engagement of small molecule probes. This allows for direct comparison with less lipophilic analogs in live-cell assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.